pan-KRAS-IN-8
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Overview
Description
Pan-KRAS-IN-8 is a novel inhibitor designed to target a broad spectrum of Kirsten rat sarcoma virus (KRAS) mutations. KRAS is a small guanine nucleotide-binding protein that plays a crucial role in cell signaling pathways, regulating cell growth, survival, and proliferation. Mutations in KRAS are implicated in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core scaffold of the compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:
Scaling up reactions: Reactions are scaled up using industrial reactors and optimized conditions.
Process optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pan-KRAS-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pan-KRAS-IN-8 has a wide range of scientific research applications, including:
Cancer research: It is used to study the inhibition of KRAS mutations in various cancer cell lines, including pancreatic, colorectal, and lung cancers.
Drug development: It serves as a lead compound for developing new cancer therapies targeting KRAS mutations.
Biological studies: It is used to investigate the role of KRAS in cell signaling pathways and its impact on cell proliferation and survival.
Mechanism of Action
Pan-KRAS-IN-8 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound targets the guanine nucleotide exchange factor (GEF) binding site, preventing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This inhibition disrupts the activation of KRAS and downstream signaling pathways, leading to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
BI-2852: Another pan-KRAS inhibitor that targets multiple KRAS mutations.
BAY-293: A pan-KRAS inhibitor with similar inhibitory effects on KRAS activation.
ADT-007: A novel pan-RAS inhibitor with unique antitumor selectivity.
Uniqueness of Pan-KRAS-IN-8
This compound stands out due to its high selectivity and potency against a broad range of KRAS mutations. Unlike some other inhibitors that target specific mutations, this compound is effective against multiple KRAS variants, making it a versatile tool in cancer research and therapy .
Properties
Molecular Formula |
C48H61N7O7S |
---|---|
Molecular Weight |
880.1 g/mol |
IUPAC Name |
(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3R)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33+,37-,38-,42?/m0/s1 |
InChI Key |
OXNMDFCABBFAJZ-GELNLEHPSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C |
Origin of Product |
United States |
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